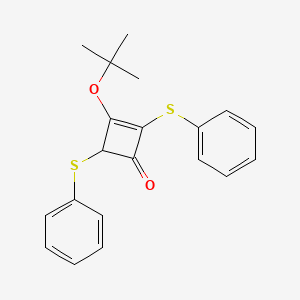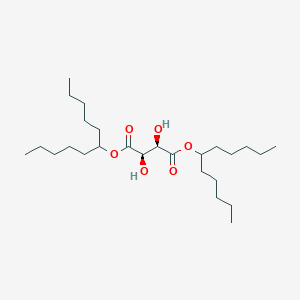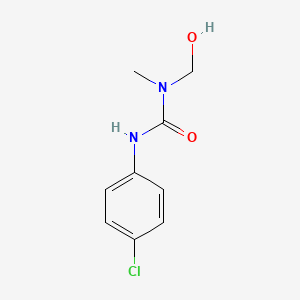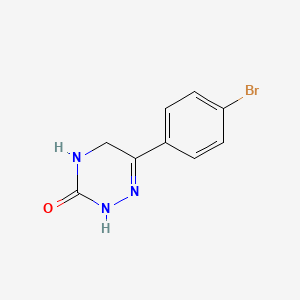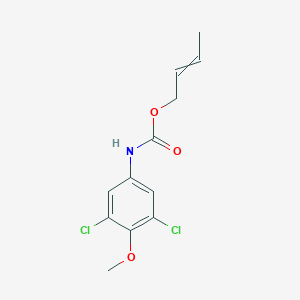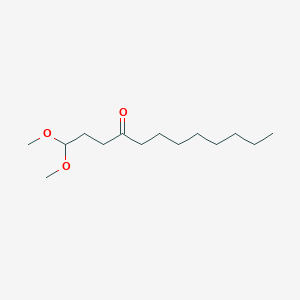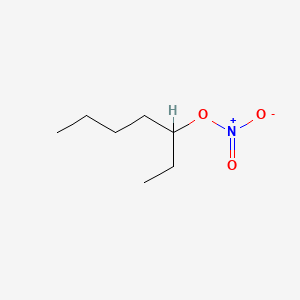
3-Heptanol, nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Heptanol, nitrate is an organic compound that belongs to the class of alcohols and nitrates It is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of a heptane chain and a nitrate group (-NO3) attached to the same or another carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptanol, nitrate can be achieved through several methods. One common approach involves the nitration of 3-Heptanol using nitric acid. The reaction typically requires a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, including temperature and concentration, must be carefully controlled to ensure the selective formation of the nitrate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Heptanol, nitrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The nitrate group can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The nitrate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones (e.g., 3-Heptanone) or carboxylic acids (e.g., Heptanoic acid).
Reduction: Amines (e.g., 3-Heptanamine).
Substitution: Halogenated compounds (e.g., 3-Heptanol chloride).
Applications De Recherche Scientifique
3-Heptanol, nitrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activity and effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a drug intermediate.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Heptanol, nitrate involves its interaction with molecular targets and pathways. The nitrate group can release nitric oxide (NO), a signaling molecule that plays a crucial role in various physiological processes. Nitric oxide can activate guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP), which mediates vasodilation and other cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Heptanol: Lacks the nitrate group, making it less reactive in certain chemical reactions.
3-Heptanone: An oxidized form of 3-Heptanol, lacking the hydroxyl group.
Heptanoic acid: A carboxylic acid derivative of heptane.
Uniqueness
3-Heptanol, nitrate is unique due to the presence of both hydroxyl and nitrate functional groups, which confer distinct reactivity and potential applications. Its ability to release nitric oxide adds to its significance in biological and medical research.
Propriétés
Numéro CAS |
82944-61-4 |
|---|---|
Formule moléculaire |
C7H15NO3 |
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
heptan-3-yl nitrate |
InChI |
InChI=1S/C7H15NO3/c1-3-5-6-7(4-2)11-8(9)10/h7H,3-6H2,1-2H3 |
Clé InChI |
RFSNRWONUSBTJN-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)O[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


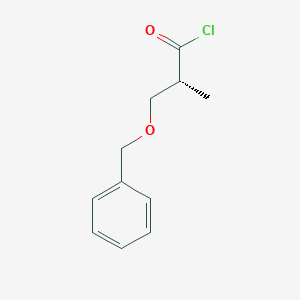
![1-[4-(Phenoxymethyl)phenyl]azetidin-2-one](/img/structure/B14424772.png)
![2-Cyano-3,3-bis[(phenylmethyl)thio]-2-propenamide](/img/structure/B14424774.png)
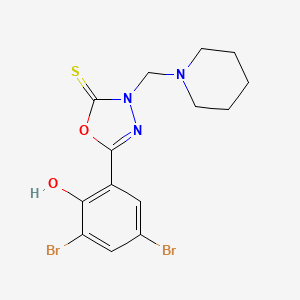
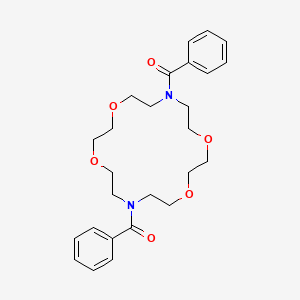
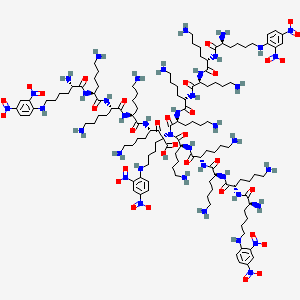
![3-Hydroxy-2-methyl-1-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B14424800.png)
![2-Methylbicyclo[3.1.1]heptan-2-amine](/img/structure/B14424805.png)
